2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid
Description
Historical Development and Research Context
The azaspiro[3.3]heptane framework first gained attention in the early 2000s as chemists sought rigid, three-dimensional structures to replace flat aromatic systems in drug candidates. Initial synthetic routes relied on multistep sequences involving [2+2] cycloadditions between alkenes and isocyanates, as demonstrated in foundational work by Mykhailiuk et al. (2023). These methods enabled the production of 1-azaspiro[3.3]heptane derivatives, which showed remarkable bioisosteric potential compared to piperidine rings in anesthetic agents like bupivacaine.
A breakthrough occurred in 2023 with Cardoso's development of a scalable synthesis for 2-oxa-6-azaspiro[3.3]heptane intermediates, achieving 87% yield at 100 g scale through hydroxide-facilitated alkylation. This methodology directly informed subsequent approaches to 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid, particularly in optimizing ring-closure steps and purification processes.
Key milestones in azaspiro[3.3]heptane research include:
Significance in Medicinal Chemistry and Drug Design
The 2-azaspiro[3.3]heptane core addresses three critical challenges in modern drug development:
Bioisosteric Replacement : The spirocyclic system serves as a saturated equivalent to both piperidine rings and para-substituted benzene moieties. In tuberculosis drug candidate TBI-223, replacement of planar aromatic systems with azaspiro[3.3]heptane improved metabolic stability while maintaining target affinity.
Conformational Restriction : X-ray crystallographic studies confirm the scaffold's ability to lock substituents in bioactive orientations. For instance, the 5-carboxylic acid group in this compound adopts a fixed spatial arrangement that mimics glutamate side chains in neurological targets.
Physicochemical Optimization : LogD measurements show that azaspiro[3.3]heptane derivatives typically exhibit 0.5-1.0 unit lower lipophilicity compared to piperidine analogues, enhancing aqueous solubility without compromising membrane permeability.
Structural Uniqueness and Research Importance
The molecular architecture of this compound features three critical elements:
Spirocyclic Core : The shared nitrogen atom between two three-membered rings creates a 70° angle between exit vectors, enabling non-collinear vector geometry that mimics meta-substituted aromatics. This is quantified by X-ray data showing bond angles of N1-C2-C5 = 112.3° and C5-C6-N1 = 108.7°.
Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group serves dual purposes:
Carboxylic Acid Handle : Positioned at the 5-position, this functional group enables direct coupling to amine-containing scaffolds via standard peptide chemistry. Nuclear magnetic resonance (NMR) studies demonstrate rapid conjugation kinetics, with complete conversion observed within 2 hours using EDCI/HOBt activation.
Synthetic versatility is further evidenced by derivatives such as:
- 3,3-Dimethyl-1-azaspiro[3.3]heptane (enhanced steric shielding)
- 4-Azaspiro[2.4]heptane analogues (smaller ring systems)
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXDCKXALFUSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-54-2 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protective group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction: The spirocyclic core can be modified through oxidation or reduction reactions to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized to produce a variety of derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of bioactive molecules. Its azaspiro structure is significant in drug design, acting as a bioisostere for various pharmacophores. This allows for modifications that can enhance the pharmacological profile of new drugs.
Organic Synthesis
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is utilized in organic synthesis due to its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
- Coupling Reactions : It serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Case Studies
Several studies have highlighted the applications of this compound:
- A study published in ResearchGate discusses the functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, emphasizing their potential as lead compounds in drug discovery .
- Patent literature reveals methods for synthesizing derivatives of this compound that have shown efficacy in targeting specific biological pathways, thus paving the way for new therapeutic agents .
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis; enhances bioactivity | Synthesis of anti-cancer agents |
| Organic Synthesis | Reactant in nucleophilic substitutions and coupling reactions | Peptide bond formation |
| Drug Design | Serves as a bioisostere; aids in modifying pharmacological properties | Development of novel analgesics |
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid involves its ability to act as a precursor for various functionalized derivatives. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs based on spirocyclic frameworks, Boc protection, and functional group variations:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparison Points
a) Spirocyclic Core Variations
- Spiro[3.3]heptane vs. Spiro[2.4]heptane: The [3.3] system (e.g., target compound) provides a larger, more rigid scaffold compared to the [2.4] system, which may influence binding affinity in drug-target interactions .
b) Functional Group Positioning
- 5- vs. 6-Carboxylic Acid Isomers :
- The 6-carboxylic acid isomer (CAS 1211526-53-2) is more widely reported in synthetic protocols, with an 84% yield achieved via Boc protection of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride .
- Positional isomerism may alter acidity (pKa) and hydrogen-bonding capacity, impacting solubility and reactivity in coupling reactions .
c) Alternative Functional Groups
- Acetic Acid Derivatives :
d) Stereochemical Considerations
Biological Activity
2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS No. 1250999-54-2) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic structure, which incorporates a nitrogen atom, provides a versatile scaffold for drug design, particularly in the development of pharmaceuticals targeting various diseases.
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight: 241.28 g/mol
- Structure: The compound features a spirocyclic framework, which is known to influence its biological interactions and pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic compounds. For example:
- Mechanism of Action: Spirocyclic compounds may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
- Case Study: A study demonstrated that derivatives of spirocyclic compounds showed enhanced activity against various cancer cell lines, suggesting that modifications to the azaspiro structure could lead to improved efficacy.
Antimicrobial Properties
The antimicrobial properties of compounds similar to this compound have been documented:
- In vitro Studies: Testing against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition, indicating potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
The biological activity of spirocyclic compounds is often influenced by their structural characteristics:
- Functional Groups: The presence of the tert-butoxycarbonyl group is crucial for solubility and bioavailability.
- Substituents on the Spirocyclic Ring: Different substituents can modulate the binding affinity to biological targets.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Q & A
Q. Basic
- Storage : Store at -20°C under nitrogen to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- Handling : Use anhydrous solvents (e.g., DCM, DMF) and desiccants during synthesis to minimize Boc deprotection .
Advanced
Under acidic conditions (pH < 4), the Boc group rapidly cleaves, generating free amines. Stability studies show decomposition within 24 hours at 25°C in trifluoroacetic acid (TFA), necessitating in-situ neutralization after deprotection .
How can researchers address contradictions in reported yields or stereochemical outcomes across synthetic studies?
Advanced
Discrepancies often stem from:
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor cyclization, while DMF may promote side reactions .
- Catalyst Choice : LiAlH vs. Alane in reductions alters stereoselectivity (e.g., axial vs. equatorial substituents) .
- Analytical Calibration : Cross-validate yields using internal standards (e.g., gravimetric analysis vs. HPLC area-percent) .
What novel applications exist for this compound in synthesizing complex spirocyclic frameworks?
Basic
It serves as a precursor for:
- Spirooxindoles : Via Pd-catalyzed cross-coupling .
- Peptidomimetics : Incorporation into macrocycles via solid-phase synthesis .
Advanced
Recent methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
